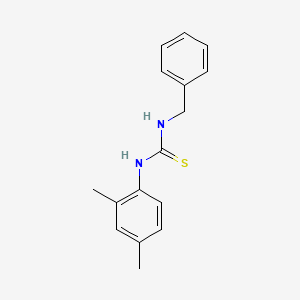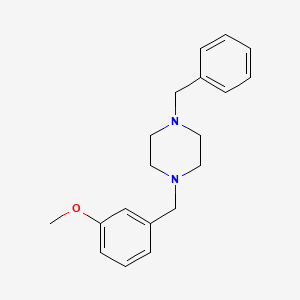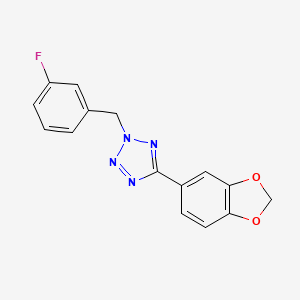![molecular formula C14H13NO2 B5647857 8-methoxy-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5647857.png)
8-methoxy-2,4-dimethylfuro[3,2-c]quinoline
説明
Synthesis Analysis
The synthesis of related quinoline derivatives involves various strategies, including the use of dimethylamine solution in alcohol, leading to nucleophilic substitution of methoxy groups. This process not only produces aminodehalogenation products but also facilitates the substitution of methoxy groups, indicating a versatile approach for synthesizing quinoline proton sponges (Dyablo et al., 2015). Another method described involves the reaction of 7-lithiated 1,6-dimethoxynaphthalene with ethoxymethylenecyanoacetic acid ethyl ester, showcasing a route to synthesize octahydrobenzo[g]quinoline derivatives (Bänziger et al., 2000).
Molecular Structure Analysis
Molecular structure and protonation trends of related quinoline derivatives have been studied using X-ray measurements, NMR spectra, and theoretical calculations. These studies reveal how methoxy derivatives behave in solid states and in solution, with specific focus on their protonation centers and basicity, attributed to effects like the “buttressing effect” (Dyablo et al., 2016).
Chemical Reactions and Properties
Reactivity studies on bifunctional ambiphilic molecules, such as 8-(dimesitylboryl)quinoline, have shown hydrolysis and coordination to metals like Cu(I), Ag(I), and Pd(II), indicating the complex reactivity of such quinoline derivatives. This demonstrates the potential for diverse chemical transformations and applications in coordination chemistry (Son et al., 2010).
Physical Properties Analysis
While specific studies on the physical properties of 8-methoxy-2,4-dimethylfuro[3,2-c]quinoline were not found, related research on quinoline derivatives provides insights into their photophysical properties. These studies often focus on spectroscopic analysis, including FT-IR, NMR, and UV-vis, offering a foundation for understanding the physical characteristics of such compounds (Diwaker et al., 2015).
Chemical Properties Analysis
Chemical properties of quinoline derivatives can be explored through their reactivity patterns, such as nucleophilic substitution reactions and the stabilization of quinolones in hydroxy form. These reactions highlight the chemical versatility and potential for further functionalization of quinoline derivatives (Dyablo & Pozharskii, 2019).
科学的研究の応用
Synthesis and Biological Properties
8-Methoxy-2,4-dimethylfuro[3,2-c]quinoline and its derivatives have been explored for their synthesis and biological properties. For instance, a study on 4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one, a related compound, showed promise as a photochemotherapeutic agent due to its ability to inhibit topoisomerase II and display antiproliferative activity in mammalian cells. This compound's lack of mutagenicity and skin phototoxicity further enhances its potential in therapeutic applications (Chilin et al., 2003).
Nucleophilic Substitution and Ligand Binding
Research on the nucleophilic substitution of methoxy groups in quinolines has demonstrated the potential of 8-methoxy derivatives in forming compounds with interesting properties. For example, the demethylation of 8-methoxy-2,4,5-tris(dimethylamino)quinolines has led to the creation of new quinolones with potential as ligands for binding both protic and Lewis acids, suggesting uses in various chemical and biochemical applications (Dyablo & Pozharskii, 2019).
Antimicrobial Properties
Some derivatives of 8-methoxy-2,4-dimethylfuro[3,2-c]quinoline exhibit significant antimicrobial properties. A study on 8-aminoquinolines, closely related to the compound , showed that specific derivatives had notable antileishmanial activity within human macrophages in vitro. This indicates the potential use of such compounds in developing treatments against certain infections and diseases (Berman & Lee, 1983).
Synthesis and Herbicidal Potential
The chemical synthesis of 8-methoxyquinoline derivatives has been explored for their potential as herbicides. A study involving the synthesis of 8-methoxyquinoline-5-amino acetic acid and its testing on weeds demonstrated the compound's effective herbicidal properties, indicating a possible application in agriculture (A. E., Oke O.T., & O. A., 2015).
特性
IUPAC Name |
8-methoxy-2,4-dimethylfuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-8-6-11-9(2)15-13-5-4-10(16-3)7-12(13)14(11)17-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOGBLKKDFNWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C3C=CC(=CC3=C2O1)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2,4-dimethylfuro[3,2-c]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-pyridinylmethyl)-4-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5647791.png)


![1-[(1-isopropyl-4-piperidinyl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5647802.png)

![4,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}pyrimidine](/img/structure/B5647827.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647853.png)
![5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5647865.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5647866.png)

![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzamide](/img/structure/B5647875.png)
![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-4-piperidinol](/img/structure/B5647884.png)
